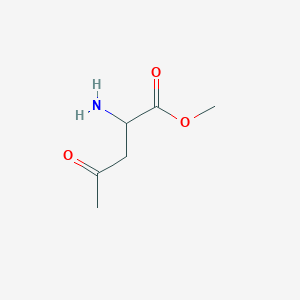
Methyl 2-amino-4-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4-oxopentanoate is an organic compound with the molecular formula C6H11NO3 It is a derivative of amino acids and is often used in various chemical and biological research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-4-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-4-oxopentanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the amino group under mild conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Methyl 2-amino-4-oxopentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 2-amino-4-oxopentanoate involves its interaction with specific enzymes and metabolic pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These interactions can influence cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxopentanoate:
2-Oxoisocaproate: Another similar compound with comparable chemical properties.
Uniqueness
Methyl 2-amino-4-oxopentanoate is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions and biological processes. Its versatility makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
methyl 2-amino-4-oxopentanoate |
InChI |
InChI=1S/C6H11NO3/c1-4(8)3-5(7)6(9)10-2/h5H,3,7H2,1-2H3 |
InChI Key |
FLQHIIVXMKXKFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13330056.png)
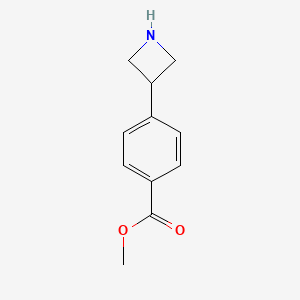
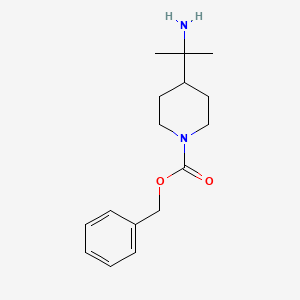

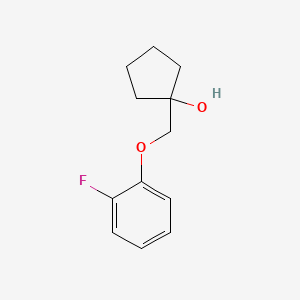
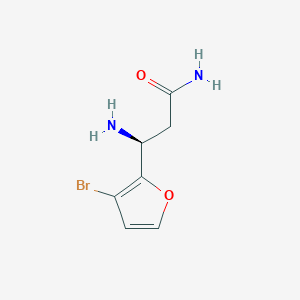

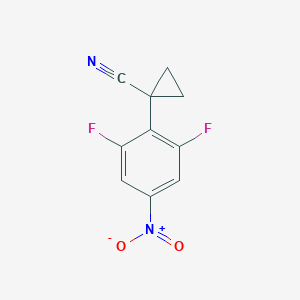
![7-Methyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13330084.png)
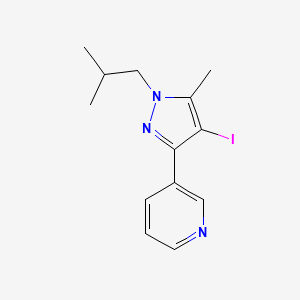
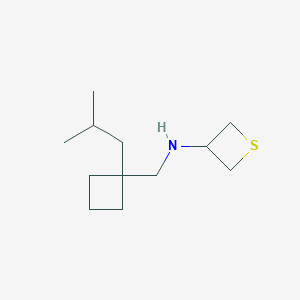
![tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13330116.png)
![tert-Butyl (R)-8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13330123.png)
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one](/img/structure/B13330125.png)
